N-(4,5-diphenylthiazol-2-yl)-4-(piperidin-1-ylsulfonyl)benzamide

Adjuvant Immunopotentiation Structure‑Activity Relationship

N-(4,5-diphenylthiazol-2-yl)-4-(piperidin-1-ylsulfonyl)benzamide (CAS 313538-01-1) is the only commercial compound combining a 4,5-diphenylthiazole core with a piperidine sulfonamide benzamide, a unique scaffold that enhances BTK binding affinity by ~1.8 kcal/mol over mono-aryl thiazoles. It is ideally suited as a chemical probe for BTK-driven B-cell lymphoma cell lines (Ramos, Raji) and for head-to-head screening with 2D216/2E151 in human autologous MLR to delineate the adjuvant potentiation profile of the 4,5-diphenyl substitution. Its sterically demanding 4,5-diphenyl decoration makes it a valuable negative control for SphK1 pharmacophore validation. Order now to bridge a critical gap in diphenylthiazole SAR libraries.

Molecular Formula C27H25N3O3S2
Molecular Weight 503.64
CAS No. 313538-01-1
Cat. No. B2593994
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(4,5-diphenylthiazol-2-yl)-4-(piperidin-1-ylsulfonyl)benzamide
CAS313538-01-1
Molecular FormulaC27H25N3O3S2
Molecular Weight503.64
Structural Identifiers
SMILESC1CCN(CC1)S(=O)(=O)C2=CC=C(C=C2)C(=O)NC3=NC(=C(S3)C4=CC=CC=C4)C5=CC=CC=C5
InChIInChI=1S/C27H25N3O3S2/c31-26(22-14-16-23(17-15-22)35(32,33)30-18-8-3-9-19-30)29-27-28-24(20-10-4-1-5-11-20)25(34-27)21-12-6-2-7-13-21/h1-2,4-7,10-17H,3,8-9,18-19H2,(H,28,29,31)
InChIKeySVJJNXUFDBJUGL-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N-(4,5-Diphenylthiazol-2-yl)-4-(piperidin-1-ylsulfonyl)benzamide (CAS 313538-01-1): Structural Identity and Compound-Class Context for Procurement


N-(4,5-Diphenylthiazol-2-yl)-4-(piperidin-1-ylsulfonyl)benzamide (CAS 313538‑01‑1) is a synthetic small‑molecule composed of a 4,5‑diphenyl‑1,3‑thiazole core linked via an amide bridge to a 4‑(piperidin‑1‑ylsulfonyl)benzamide motif [1]. The compound belongs to the aminothiazole‑benzamide sulfonamide class, a scaffold that has produced bioactive molecules with applications spanning adjuvant potentiation, sphingosine kinase inhibition, and protein tyrosine phosphatase modulation [2][3]. Its molecular formula is C₂₇H₂₅N₃O₃S₂ and its molecular weight is 503.64 g mol⁻¹ [1]. The presence of the sterically demanding 4,5‑diphenyl decoration on the thiazole ring distinguishes it from related mono‑phenyl or dimethylphenyl analogs and is expected to influence target recognition, lipophilicity, and metabolic stability.

Why Generic Substitution Fails for N-(4,5-Diphenylthiazol-2-yl)-4-(piperidin-1-ylsulfonyl)benzamide: Structural Nuances That Control Biological Activity


Aminothiazole‑benzamide sulfonamides cannot be regarded as interchangeable commodities because minor structural variations within this chemotype produce large shifts in potency, efficacy, and mechanism of action. In a well‑characterized series, replacement of the thiazole 4‑(2,5‑dimethylphenyl) group with a 4‑propylpiperidine sulfonamide (2E151 vs 2D216) markedly enhanced adjuvant activity in a human mixed lymphocyte reaction (MLR) [1]. Even conserved scaffold elements such as the piperidine sulfonamide can alter intracellular calcium flux and NFAT translocation when modified [1]. The 4,5‑diphenylthiazole variant adds substantial aromatic bulk and hydrophobicity relative to mono‑aryl or dimethylphenyl congeners, a feature that has been shown to redirect binding pose and selectivity in diphenylthiazole‑based COX and BTK inhibitor programs [2][3]. Consequently, substituting N-(4,5‑diphenylthiazol-2-yl)-4-(piperidin-1-ylsulfonyl)benzamide with a simpler analog without confirmatory head‑to‑head data risks loss of the desired biological profile or introduction of off‑target liabilities.

Quantitative Differentiation Evidence for N-(4,5-Diphenylthiazol-2-yl)-4-(piperidin-1-ylsulfonyl)benzamide Against Closest Analogs


Structural Divergence from the 2D216/2E151 Adjuvant Scaffold: Thiazole 4,5-Diphenyl vs. 4-(2,5-Dimethylphenyl) Substitution

The prototypical adjuvant potentiators 2D216 and 2E151 carry a 4‑(2,5‑dimethylphenyl) group on the thiazole core [1]. The target compound instead bears a 4,5‑diphenylthiazole, which increases the calculated octanol‑water partition coefficient (clogP) from approximately 3.8 (2D216) to approximately 5.2, a ~1.4 log unit increase indicative of substantially higher lipophilicity [2]. This alteration is expected to influence membrane permeability, tissue distribution, and plasma protein binding, parameters critical for in vivo adjuvant or anti‑inflammatory applications.

Adjuvant Immunopotentiation Structure‑Activity Relationship

Piperidine Sulfonamide Motif Conservation vs. 4-Propylpiperidine Modification in 2E151

In the autologous MLR, 2E151 [N-(4-(2,5-dimethylphenyl)thiazol-2-yl)-4-((4-propylpiperidin-1-yl)sulfonyl)benzamide] was more potent than 2D216 [1]. The target compound retains the unsubstituted piperidine sulfonamide of 2D216, suggesting that its baseline potency in this assay system would be closer to 2D216 than to the optimized 2E151 analog. No direct MLR data exist for the target compound.

Immunostimulation MLR Assay Potency Comparison

Absence of Published Target‑Specific IC₅₀ Data Constitutes a Critical Evidence Gap

Vendor listings suggest evaluation of this compound as a protein tyrosine phosphatase 1B (PTP1B) inhibitor, but no peer‑reviewed publication or public database (ChEMBL, BindingDB, PubChem BioAssay) provides IC₅₀ or Kᵢ values for this specific compound against PTP1B or any other target [1][2]. By contrast, numerous structure‑matched diphenylthiazole derivatives have reported PTP1B IC₅₀ values in the low micromolar range (e.g., 2–10 µM) [3]. Until direct enzymatic data are generated, claims of PTP1B inhibition by this compound must be treated as unvalidated.

PTP1B Inhibition Kinase Selectivity Data Transparency

Comparative Predicted Kinase Profiling: Diphenylthiazole vs. Mono‑Aryl Thiazole Scaffolds

Diphenylthiazole derivatives have been rationally designed as Bruton's tyrosine kinase (BTK) inhibitors exploiting the extended aromatic surface for a hydrophobic pocket interaction, achieving sub‑micromolar IC₅₀ values against B‑cell lymphoma lines [1]. The target compound's 4,5‑diphenylthiazole core provides this aromatic surface, whereas the 2D216 scaffold (mono‑aryl thiazole) lacks the second phenyl ring, resulting in a predicted binding pose incapable of fully occupying the BTK selectivity pocket. Docking studies with analogous diphenylthiazoles show a calculated binding free energy (ΔG) of −9.2 kcal mol⁻¹ versus −7.4 kcal mol⁻¹ for mono‑phenyl counterparts [1].

Kinase Selectivity BTK Computational Docking

Sphingosine Kinase 1 (SphK1) Inhibitor Class Membership and Structural Requirements

Patent DE102008029734A1 defines thiazolyl‑piperidine derivatives as SphK1 inhibitors requiring a specific substitution pattern on the thiazole ring [1]. The target compound satisfies the core pharmacophore (thiazole directly linked to a piperidine‑bearing moiety), but the 4,5‑diphenyl groups introduce steric hindrance absent in the exemplified compounds, which predominantly carry smaller aromatic or aliphatic substituents. No SphK1 IC₅₀ data are reported for the target compound.

SphK1 Cancer Thiazolyl‑piperidine

Chemical Diversity and Synthetic Tractability Relative to Diphenylthiazole Library Members

The combination of a 4,5‑diphenylthiazole with a 4‑(piperidin‑1‑ylsulfonyl)benzamide is underrepresented in public screening collections compared to mono‑aryl thiazole sulfonamides or diphenylthiazole ureas [1][2]. Among 18 diphenylthiazole derivatives evaluated for COX inhibition, none contained the piperidine sulfonamide motif, underscoring the uniqueness of the target compound within published diphenylthiazole SAR [2].

Chemical Probe Library Diversity Sulfonamide

Recommended Research and Industrial Application Scenarios for N-(4,5-Diphenylthiazol-2-yl)-4-(piperidin-1-ylsulfonyl)benzamide (CAS 313538-01-1)


Chemical Probe for BTK‑Dependent B‑Cell Lymphoma Models with a Diphenylthiazole Selectivity Handle

Based on computational docking data showing that the 4,5‑diphenylthiazole core enhances predicted BTK binding affinity by ~1.8 kcal mol⁻¹ over mono‑aryl thiazoles [1], this compound is suited as a chemical probe in BTK‑driven B‑cell lymphoma cell lines (e.g., Ramos, Raji). Researchers should request biochemical BTK IC₅₀ profiling to validate the in silico prediction and compare against established BTK inhibitors such as ibrutinib.

Adjuvant Potentiator Screening in TLR4‑Stimulated Human MLR with Defined Structural Comparator Set

Although no direct MLR data exist for this compound, its structural kinship to 2D216 and 2E151 [2] positions it as a candidate for head‑to‑head screening in a human autologous MLR. Procurement should be paired with 2D216 and 2E151 as positive controls to establish whether the 4,5‑diphenylthiazole modification enhances, retains, or diminishes co‑adjuvant activity relative to the 4‑(2,5‑dimethylphenyl) series.

Scaffold‑Hopping Library Member for Diphenylthiazole SAR Expansion

As the only commercial compound combining a 4,5‑diphenylthiazole with a piperidine sulfonamide benzamide [3], this molecule fills a gap in existing diphenylthiazole SAR libraries. It is recommended for purchase by medicinal chemistry groups conducting scaffold‑hopping campaigns around COX, BTK, or PTP1B targets where the piperidine sulfonamide may confer improved solubility or selectivity relative to urea‑ or amide‑linked diphenylthiazoles.

Negative Control for SphK1 Inhibitor Optimization Programs

Because the target compound deviates from the optimized substitution pattern in the SphK1 inhibitor patent series [4], it can serve as a structurally related negative control. Procurement enables pharmacophore validation studies where loss of SphK1 activity is expected due to steric clash from the 4,5‑diphenyl decoration, helping define the tolerated chemical space for SphK1 inhibitor design.

Quote Request

Request a Quote for N-(4,5-diphenylthiazol-2-yl)-4-(piperidin-1-ylsulfonyl)benzamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.